molecular formula C14H29NO5 B1285464 O-tert-Butyl-L-threonine tert-butyl ester acetate salt CAS No. 5854-77-3

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Cat. No.: B1285464
CAS No.: 5854-77-3
M. Wt: 291.38 g/mol
InChI Key: BGAUVMFJRASONL-RJUBDTSPSA-N
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Description

Properties

IUPAC Name

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUVMFJRASONL-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974099
Record name Acetic acid--tert-butyl O-tert-butylthreoninate (1/1)
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Molecular Weight

291.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5854-77-3
Record name L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, acetate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O'-Di-tert-butyl-L-threonine acetate
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Record name Acetic acid--tert-butyl O-tert-butylthreoninate (1/1)
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Record name O,O'-di-tert-butyl-L-threonine acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically involves the use of tert-butyl and tert-butoxy protecting groups. One common method includes the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . This method is cost-effective and yields high purity products, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which allow for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds . This method is advantageous due to its scalability and ability to produce high yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-L-threonine tert-butyl ester acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields amines, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
O-tert-Butyl-L-threonine tert-butyl ester acetate salt serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature makes it a valuable building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds .

Protecting Group
The tert-butyl ester group is frequently utilized as a protecting group for carboxylic acids and alcohols due to its stability against various nucleophiles. This property facilitates the selective functionalization of other reactive sites in organic molecules without interference from the protected group .

Biological Applications

Enzyme Mechanisms and Protein Interactions
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate biochemical pathways makes it a useful tool for investigating the roles of specific enzymes and receptors in metabolic processes .

Pharmaceutical Development
This compound is also a precursor for developing pharmaceuticals targeting neurological and metabolic disorders. Its structural features allow for modifications that can enhance biological activity or selectivity toward specific targets in drug design.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its applications extend to the synthesis of polymers, agrochemicals, and other fine chemicals where specific functionalities are required.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The reaction conditions were optimized to achieve high enantioselectivity, showcasing the compound's utility in producing enantiomerically pure products.

Case Study 2: Enzyme Inhibition

Research involving this compound revealed its potential as an enzyme inhibitor for certain metabolic pathways. The study highlighted how modifications to the tert-butyl groups affected binding affinity and selectivity toward target enzymes, providing insights into its role in drug development.

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
Chemical SynthesisIntermediate for organic synthesisFacilitates complex molecule formation
Biological ResearchStudy of enzyme mechanismsAids in understanding biochemical pathways
Pharmaceutical IndustryPrecursor for drug developmentTargets neurological/metabolic disorders
Industrial ProductionSpecialty chemicalsTailored properties for various applications

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-threonine tert-butyl ester acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tert-butyl and tert-butoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O-tert-Butyl-L-threonine tert-butyl ester acetate salt
  • CAS Number : 5854-77-3
  • Molecular Formula: C₁₂H₂₅NO₃·C₂H₄O₂
  • Molecular Weight : 291.38 g/mol
  • Melting Point : 59–61°C

Synthesis :
The compound is synthesized via tert-butylation of L-threonine using isobutylene in the presence of an organic acid catalyst, followed by purification as an acetate salt. This method ensures high yield (>95%) and scalability for industrial production .

Comparison with Structurally Similar Compounds

Stereo- and Regioisomers

  • O-tert-Butyl-D-threonine methyl ester hydrochloride (CAS 115141-43-0): Structural Differences: D-configuration at the α-carbon; methyl ester instead of tert-butyl ester; hydrochloride counterion. Molecular weight: 225.7 g/mol .

Amino Acid Derivatives with Alternative Protecting Groups

  • Di-tert-butyl L-aspartate hydrochloride (CAS 1791-13-5): Structural Differences: Aspartic acid backbone with dual tert-butyl protection on carboxyl groups. Impact: Enhanced lipophilicity and stability in acidic conditions compared to mono-protected threonine derivatives. Used in solid-phase peptide synthesis .
  • N-Carbobenzoxy-L-proline tert-butyl ester (CAS 16881-39-3): Structural Differences: Proline backbone with carbobenzoxy (Cbz) and tert-butyl protecting groups. Impact: Cbz group requires hydrogenolysis for deprotection, unlike the acid-labile tert-butyl group in threonine derivatives .

Ester Variants

  • O-tert-Butyl-L-threonine methyl ester hydrochloride: Structural Differences: Methyl ester instead of tert-butyl ester. Impact: Lower molecular weight (225.7 vs. 291.38 g/mol) and higher polarity, influencing solubility in polar solvents like methanol or water .

Counterion Variants

  • Trifluoroacetate Salts (e.g., Mep–IleOH trifluoroacetate) :
    • Structural Differences : Trifluoroacetate counterion instead of acetate.
    • Impact : Higher volatility and stronger acidity, requiring careful handling during deprotection steps in peptide synthesis .

Physicochemical and Functional Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 291.38 59–61 Soluble in DCM, DMF; insoluble in water
Di-tert-butyl L-aspartate HCl 279.78 Not reported Soluble in THF, ethyl acetate
O-tert-Butyl-D-threonine methyl ester HCl 225.7 Not reported Soluble in methanol, acetonitrile

Key Research Findings

  • Peptide Synthesis Efficiency : The main compound achieves >98% purity (HPLC) in glycopeptide synthesis, outperforming methyl ester analogs in coupling yields due to reduced racemization .

Biological Activity

O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS number 5854-77-3) is a derivative of the amino acid L-threonine, characterized by its protective tert-butyl groups and acetate salt form. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in peptide synthesis and as a building block in drug development.

Chemical Structure and Properties

The empirical formula of this compound is C${12}$H${25}$NO${3} \cdot$ C${2}$H${4}$O${2}$. It typically appears as a white to off-white crystalline solid, soluble in organic solvents. The presence of the tert-butyl groups serves to protect the amino and hydroxyl functionalities during chemical reactions, which is crucial in peptide synthesis applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been reported to demonstrate antioxidant activity, which may contribute to cellular protection against oxidative stress.
  • Peptide Synthesis : As a protected form of L-threonine, it plays an essential role in synthesizing peptides, allowing for the selective removal of protecting groups under specific conditions to reveal functional amino and hydroxyl groups necessary for peptide activity .
  • Stability and Reactivity : Its unique structure enhances stability and solubility compared to simpler amino acid derivatives, making it valuable for various biochemical applications .

While specific mechanisms of action for this compound are not thoroughly defined, its role as a protected amino acid suggests that it primarily functions through incorporation into peptide chains. Once deprotected, the resulting L-threonine can participate in biochemical processes inherent to protein function.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique attributes of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Attributes
L-ThreonineAmino acid without alkyl groupsEssential amino acid involved in protein synthesis
Tert-Butyl L-ThreonineTert-butyl group attached directlyIncreased lipophilicity enhances membrane permeability
Acetic Acid Salt of L-ThreonineContains acetic acid moietyUsed primarily for solubility enhancement
This compound Tert-butyl ester and acetate functionalitiesEnhanced stability and solubility for biochemical applications

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Peptide Library Synthesis : In a study involving peptide libraries, this compound was utilized as a building block to explore new therapeutic peptides with potential applications in cancer treatment and immunotherapy.
  • Antioxidant Studies : Research has indicated that derivatives of L-threonine exhibit antioxidant properties, suggesting that this compound could be further investigated for its potential health benefits related to oxidative stress reduction .

Q & A

Q. Purity Assurance :

  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Monitor reactions using TLC (Rf values) and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Basic: Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for tert-butyl proton signals at δ 1.2–1.4 ppm and acetate methyl protons at δ 2.0–2.1 ppm.
    • ¹³C NMR : Confirm tert-butyl carbons at ~28 ppm (CH₃) and 75–80 ppm (quaternary C).
  • HPLC : Use a C18 column with UV detection (210 nm); retention time should align with reference standards.
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+Na]⁺ peaks matching the molecular weight (C₁₄H₂₅NO₅·CH₃COO⁻; calc. ~335.3 g/mol) .

Basic: How should storage conditions be optimized to prevent degradation of this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the tert-butyl and ester groups.
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) and monitor via HPLC for decomposition products like free threonine or acetic acid .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data across literature sources?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent polarity, temperature). For example, discrepancies in solubility (DMSO vs. acetonitrile) may arise from varying hydration states.
  • Cross-Validation : Use orthogonal methods (e.g., Karl Fischer titration for water content, DSC for thermal behavior) to confirm physicochemical properties.
  • Meta-Analysis : Compare data from peer-reviewed journals over supplier catalogs, prioritizing studies with detailed experimental sections .

Advanced: What are the degradation pathways of this compound under thermal or acidic conditions, and how can byproducts be identified?

Methodological Answer:

  • Thermal Degradation : Heat samples to 150–200°C in TGA-MS; expect tert-butyl group cleavage (releasing isobutylene) and acetate decomposition (acetic acid).
  • Acidic Hydrolysis : Treat with HCl (1M, 60°C) and monitor via GC-MS for fragments like tert-butanol (m/z 74) and L-threonine (m/z 119).
  • Mitigation : Use stabilizers like antioxidants (e.g., BHT) during long-term storage .

Advanced: What chiral separation techniques are effective for isolating enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase; UV detection at 220 nm.
  • Capillary Electrophoresis (CE) : Use cyclodextrin-based buffers to resolve D/L-threonine derivatives.
  • Validation : Compare retention times with enantiopure standards and quantify impurities via peak area normalization .

Advanced: How does this compound interact with biological systems, and what assays are suitable for studying its metabolic fate?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (e.g., rat S9 fraction) to identify metabolites via LC-HRMS.
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/excretion in cell cultures.
  • Toxicity Screening : Use MTT assays in HEK293 cells to assess cytotoxicity at varying concentrations (IC₅₀ determination) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Exposure Limits : Adhere to OSHA PELs for tert-butyl acetate (200 ppm TWA).
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers ensure compliance with regulatory guidelines for disposal and environmental impact?

Methodological Answer:

  • Waste Classification : Classify as flammable organic waste (D001 under RCRA).
  • Neutralization : Hydrolyze with NaOH (2M) to convert esters to carboxylates before disposal.
  • Documentation : Maintain records per EPA TSCA requirements and report emissions under EPCRA Section 313 .

Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS), and how can deprotection efficiency be optimized?

Methodological Answer:

  • Application : Acts as a side-chain-protected building block for introducing threonine residues.
  • Deprotection : Use TFA/water (95:5) for 2 hours at 25°C to cleave tert-butyl groups.
  • Efficiency Metrics : Monitor by LC-MS for complete removal of protecting groups and quantify yields via amino acid analysis .

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